Benzene, 2-bromo-1-ethenyl-4-methyl-

Catalog No.
S3481622
CAS No.
828267-46-5
M.F
C9H9B
M. Wt
197.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene, 2-bromo-1-ethenyl-4-methyl-

CAS Number

828267-46-5

Product Name

Benzene, 2-bromo-1-ethenyl-4-methyl-

IUPAC Name

2-bromo-1-ethenyl-4-methylbenzene

Molecular Formula

C9H9B

Molecular Weight

197.07 g/mol

InChI

InChI=1S/C9H9Br/c1-3-8-5-4-7(2)6-9(8)10/h3-6H,1H2,2H3

InChI Key

YAPUBTBEBJZBSI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C=C)Br

Canonical SMILES

CC1=CC(=C(C=C1)C=C)Br

Benzene, 2-bromo-1-ethenyl-4-methyl, also known by its IUPAC name, is a brominated derivative of vinyl-substituted toluene. Its molecular formula is C9H9BrC_9H_9Br and it has a molecular weight of approximately 197.07 g/mol. The compound features a bromine atom substituted at the second position of the benzene ring, an ethenyl group at the first position, and a methyl group at the fourth position. This unique arrangement of substituents gives it distinct chemical properties and potential applications in various fields.

  • Electrophilic Aromatic Substitution: The bromine substituent can direct further substitutions on the aromatic ring, typically favoring ortho and para positions due to its electron-withdrawing nature.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as nucleophilic substitution with sodium sulfide or other nucleophiles under specific conditions .
  • Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents, facilitated by palladium catalysts, which are useful in forming carbon-carbon bonds .

The synthesis of Benzene, 2-bromo-1-ethenyl-4-methyl can be achieved through several methods:

  • Bromination of Vinyl Compounds: Starting from 4-methylstyrene, bromination can be performed using bromine in a solvent like dichloromethane.
  • Cross-Coupling Reactions: As noted earlier, it can be synthesized from precursors like 5-bromo-2-iodotoluene using vinyltrimethylsilane in the presence of palladium catalysts .
  • Sonication-Assisted Synthesis: Recent studies indicate that sonication can enhance reaction rates and yields for certain transformations involving this compound .

Benzene, 2-bromo-1-ethenyl-4-methyl has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Material Science: Due to its unique structure, it may be utilized in developing new materials with specific properties.
  • Pharmaceuticals: Brominated compounds are often explored for their medicinal properties; thus, this compound could have potential applications in drug development.

Several compounds share structural similarities with Benzene, 2-bromo-1-ethenyl-4-methyl. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Benzene, 1-ethenyl-4-methylC9H10C_9H_{10}No bromine; simple vinyl substitution
Benzene, 4-bromo-1-vinylC9H9BrC_9H_9BrDifferent substitution pattern
Benzene, 1-bromo-4-methylC9H10BrC_9H_{10}BrBromine at a different position
Benzene, 1-bromo-2-vinylC9H9BrC_9H_9BrAlternative vinyl positioning

Uniqueness

Benzene, 2-bromo-1-ethenyl-4-methyl is unique due to its specific arrangement of substituents that influence its reactivity and potential applications. The combination of a bromine atom with an ethenyl group and a methyl group creates opportunities for diverse chemical transformations that may not be possible with similar compounds lacking these specific features.

XLogP3

3.8

Wikipedia

Benzene, 2-bromo-1-ethenyl-4-methyl-

Dates

Modify: 2023-07-26

Explore Compound Types